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Introduction
Pseudopelletierine is a prominent alkaloid primarily isolated from the root-bark of the

pomegranate tree (Punica granatum)[1][2]. It belongs to the class of tropane alkaloids and is a

higher homolog of tropinone[2]. Structurally, it features a bicyclic system, 9-methyl-9-

azabicyclo[3.3.1]nonan-3-one, which has been a subject of interest in synthetic and structural

chemistry[3][4]. This document provides a comprehensive overview of the physical and

chemical properties of Pseudopelletierine, detailed experimental protocols for its isolation and

synthesis, and visualizations of key chemical pathways.

Physical and Chemical Properties
Pseudopelletierine is a colorless crystalline solid that can adopt a yellowish hue upon

exposure to the elements[1]. The molecule possesses a plane of symmetry, rendering it achiral

despite having two stereogenic centers[3].

Data Presentation
The quantitative physical and chemical data for Pseudopelletierine are summarized in the

tables below for ease of reference and comparison.

Table 1: General and Structural Information
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Identifier Value

IUPAC Name 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one[1]

Other Names Granatonine, Pseudopunicine, psi-Pelletierine[1]

CAS Number 552-70-5[1]

Molecular Formula C₉H₁₅NO[1][2]

Molecular Weight 153.23 g/mol [2]

Appearance Colorless to yellowish crystalline solid[1]

Table 2: Physical Properties

Property Value

Melting Point 54-65 °C[1][3]

Boiling Point
Sublimes at 40 °C (0.3 mmHg)[1]; 246 °C

(atmospheric pressure)

Solubility
Soluble in water (1g/30ml), freely soluble in

alcohol and chloroform.

pKa

Due to the tertiary amine, Pseudopelletierine is

basic. While a specific pKa value is not readily

available in the literature, it is expected to be in

the range of similar bicyclic amines.

Table 3: Spectroscopic Data
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Spectroscopy Key Data Points

¹H NMR

Signals are observed for the N-methyl group

(singlet at δH = 2.67), bridgehead protons H-1

and H-5 (δH = 3.36), and various methylene

protons, with assignments confirmed by NOESY

spectra[3].

¹³C NMR

The spectrum displays six signals due to the

molecule's symmetry, including a quaternary

carbon and signals for methylene and methine

carbons[3].

IR Spectroscopy

The IR spectrum shows characteristic

absorption bands for a ketone functional

group[3].

Mass Spectrometry
The molecular ion peak (M+•) is observed at

m/z 153[3].

Experimental Protocols
Isolation of Pseudopelletierine from Punica granatum
Root-Bark
The isolation of Pseudopelletierine leverages its basicity to separate it from other lipophilic

compounds present in the pomegranate root-bark.

Methodology:

Basification and Extraction: The powdered root-bark is treated with a basic solution (e.g., a

suspension of calcium oxide and sodium hydroxide) to deprotonate the alkaloid's ammonium

salt form[3]. This increases its solubility in organic solvents. The resulting paste is then

extracted with an organic solvent such as chloroform[3].

Acid-Base Extraction: The organic extract containing the alkaloids and other lipophilic

substances is then washed with a strongly acidic aqueous solution. This protonates the basic
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nitrogen of Pseudopelletierine, rendering it hydrophilic and selectively partitioning it into the

aqueous phase[3]. Other non-basic lipophilic impurities remain in the organic phase.

Re-extraction: The acidic aqueous phase is then made basic again, and the deprotonated

Pseudopelletierine is re-extracted into a fresh organic solvent[3].

Purification: The solvent is removed under reduced pressure to yield the crude alkaloid.

Further purification can be achieved by column chromatography on silica gel, with fractions

monitored by Thin-Layer Chromatography (TLC) using Dragendorff's reagent for

visualization[3]. The final product is a colorless, crystalline solid[3].

Robinson-Schöpf Synthesis of Pseudopelletierine
A classic and efficient method for the total synthesis of Pseudopelletierine is the Robinson-

Schöpf synthesis, which is a one-pot reaction.

Methodology:

Reaction Setup: The synthesis involves the condensation of glutaraldehyde, methylamine,

and acetonedicarboxylic acid[1]. The reaction is typically carried out under mild,

"physiological" conditions, often in a buffered solution to maintain a suitable pH.

Double Mannich Reaction: The mechanism involves a double Mannich reaction. The

methylamine reacts with glutaraldehyde to form an iminium ion, which is then attacked by the

enolate of acetonedicarboxylic acid. This is followed by an intramolecular Mannich reaction

to form the bicyclic core.

Decarboxylation: The intermediate bicyclic dicarboxylic acid is then decarboxylated by

heating in an acidic solution to yield Pseudopelletierine.

Workup and Purification: The reaction mixture is made basic and extracted with an organic

solvent like methylene chloride. The crude product can be purified by sublimation or

recrystallization from pentane to yield nearly colorless crystals.

Mandatory Visualizations
Chemical Pathways and Experimental Workflows
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The following diagrams illustrate the key chemical transformations and experimental

procedures associated with Pseudopelletierine.
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Caption: Workflow for the isolation of Pseudopelletierine from its natural source.
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Caption: Robinson-Schöpf synthesis of Pseudopelletierine.
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Caption: Willstätter's synthesis of cyclooctatetraene from Pseudopelletierine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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